An In-depth Technical Guide to 23:2 Diyne PE [DC(8,9)PE]
An In-depth Technical Guide to 23:2 Diyne PE [DC(8,9)PE]
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphoethanolamine, commonly known as 23:2 Diyne PE or DC(8,9)PE, is a synthetic, polymerizable phospholipid of significant interest in the fields of biomaterials, drug delivery, and membrane biophysics.[1] Its defining feature is the presence of diacetylene moieties within its acyl chains, which can be polymerized upon exposure to UV light to form a cross-linked, stabilized lipid bilayer.[2] This property allows for the creation of robust liposomes and other nanostructures with controlled permeability and enhanced stability, making it a valuable tool for various research and therapeutic applications.[3] The phosphatidylethanolamine (PE) headgroup contributes to the biocompatibility of this lipid.[4]
This technical guide provides a comprehensive overview of the properties of 23:2 Diyne PE, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Core Properties of 23:2 Diyne PE [DC(8,9)PE]
The unique physicochemical characteristics of 23:2 Diyne PE are central to its functionality. The presence of the diyne groups allows for topotactic photopolymerization, a process that is highly dependent on the proper alignment of the monomer units within a crystal-like lattice.[4] This polymerization is most efficient at temperatures well below the lipid's phase transition temperature.[4]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₅₁H₈₆NO₈P | [4] |
| Molecular Weight | 872.20 g/mol | [4] |
| CAS Number | 144750-73-2 | [4] |
| Purity | ≥95% | [4] |
| Appearance | Powder | |
| Phase Transition Temperature (Tm) | Not explicitly found for PE. The related DC(8,9)PC has a Tm of ~40 °C. Efficient polymerization should be conducted well below this temperature. | [4] |
| Solubility | Soluble in chloroform and chloroform/methanol mixtures.[5] Insoluble in water at room temperature.[6] | [5][6] |
| Critical Micelle Concentration (CMC) | Not explicitly found. Can be determined experimentally using fluorescence spectroscopy or surface tension measurements. | [7][8][9][10] |
| Polymerization Wavelength | 254 nm | [4][11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving 23:2 Diyne PE.
Preparation of Polymerizable Liposomes by Lipid Film Hydration and Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) containing 23:2 Diyne PE.
Materials:
-
23:2 Diyne PE [DC(8,9)PE] powder
-
Matrix lipid (e.g., DPPC, DMPC) powder[3]
-
Chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v)[12]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath or heating block
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[13]
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of 23:2 Diyne PE and any matrix lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask to ensure a homogenous mixture.[5]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.[5][12]
-
Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[14]
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.[5][13]
-
Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking.[13]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100 nm) according to the manufacturer's instructions.[13]
-
To ensure uniform vesicle size, subject the MLV suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) before extrusion.[15]
-
Transfer the MLV suspension to a glass syringe and pass it through the extruder a specified number of times (e.g., 11-21 times).[13][15] This process should also be performed at a temperature above the lipid's Tm.[13]
-
The resulting solution contains large unilamellar vesicles (LUVs) of a defined size.
-
Photopolymerization of 23:2 Diyne PE Liposomes
This protocol details the UV-induced cross-linking of the diacetylene groups within the liposomal bilayer.
Materials:
-
Suspension of liposomes containing 23:2 Diyne PE
-
UV light source with a peak emission at 254 nm (e.g., low-pressure mercury lamp or UV cross-linker)[4][11]
-
Quartz cuvette or sample holder
-
Argon or nitrogen gas
Procedure:
-
Transfer the liposome suspension to a quartz cuvette.
-
To prevent oxidation which can inhibit polymerization, purge the suspension with argon or nitrogen gas to remove dissolved oxygen.[4][11]
-
Cool the liposome suspension to a temperature well below the phase transition temperature of the diacetylene lipid (e.g., 4°C or 20°C).[4]
-
Expose the liposome suspension to UV light at 254 nm. The duration and intensity of the UV exposure will determine the extent of polymerization.[12] This can be monitored by observing the color change of the solution, which typically turns blue and then red upon polymerization.[4][16]
-
After irradiation, the polymerized liposomes can be stored at 4°C.
Preparation of Supported Lipid Bilayers (SLBs)
This protocol describes the formation of a planar lipid bilayer on a solid support, a useful model for studying membrane properties.
Materials:
-
Liposome suspension (prepared as in Protocol 1)
-
Hydrophilic substrate (e.g., glass coverslips, mica, or oxidized silicon)[17]
-
Cleaning solution (e.g., Piranha solution or 3M KOH)
-
100% Ethanol
-
Deionized water
-
Plasma cleaner (optional)
-
Buffer solution (e.g., SLB buffer with CaCl₂)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to ensure it is hydrophilic. This can be achieved by sonication in a cleaning solution (e.g., 3M KOH) followed by extensive rinsing with deionized water and then ethanol.[18]
-
Dry the substrate with a stream of nitrogen or argon gas.[18]
-
For optimal cleanliness, plasma clean the substrate immediately before use.[18]
-
-
Vesicle Fusion:
-
Apply the liposome suspension to the clean substrate.[18]
-
Induce vesicle fusion by adding a solution containing divalent cations, such as CaCl₂, to the liposome suspension on the substrate.[18]
-
Incubate for a sufficient time (e.g., 30 minutes) at a temperature above the lipid's Tm to allow for vesicle rupture and fusion into a continuous bilayer.[18]
-
Gently wash the substrate with buffer to remove excess, non-fused vesicles.[18]
-
The supported lipid bilayer should be kept hydrated at all times.
-
Visualizations of Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental processes involving 23:2 Diyne PE.
Caption: Workflow for preparing unilamellar vesicles (LUVs).
Caption: UV photopolymerization of diacetylene liposomes.
Caption: Formation of a supported lipid bilayer via vesicle fusion.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Preparation and characterization of polymerized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymer-based nanoparticles: fabrication to applications—the many faces of DC8,9PC and albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Partially polymerized liposomes: stable against leakeage yet capable of instantaneous release for remote controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tf7.org [tf7.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Solid supported lipid bilayers: From biophysical studies to sensor design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gladfelterlab.net [gladfelterlab.net]
